2-(4-Methylpiperazin-1-yl)isonicotinonitrile
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Overview
Description
2-(4-Methylpiperazin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C11H14N4. It is known for its potential biological activity, particularly in the central nervous system, and is commonly utilized in the development of pharmaceutical drugs .
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile typically involves the reaction of 4-cyanopyridine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the central nervous system.
Medicine: It is utilized in the development of pharmaceutical drugs, especially those targeting neurological conditions.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, thereby influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is known to affect receptors and enzymes involved in neurotransmission .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)isonicotinonitrile can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile: This compound shares a similar structure but differs in its specific functional groups.
Isonicotinonitrile derivatives: These compounds have variations in the piperazine ring or other substituents, leading to different biological activities and applications.
Piperazine derivatives: These compounds have a piperazine ring but may have different substituents, affecting their chemical and biological properties
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJVBUCVQRYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610265 |
Source
|
Record name | 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016501-27-1 |
Source
|
Record name | 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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